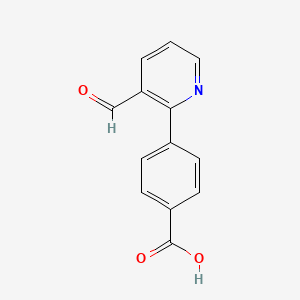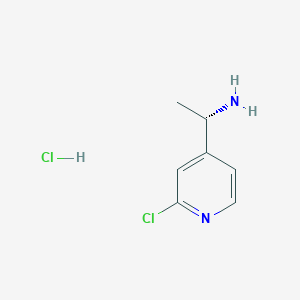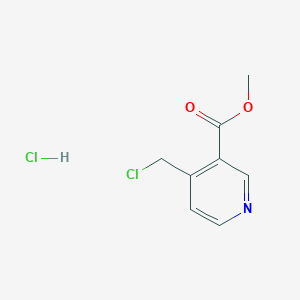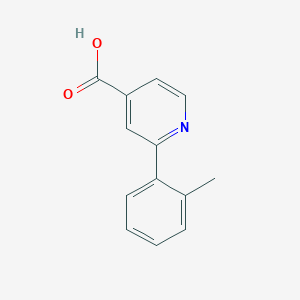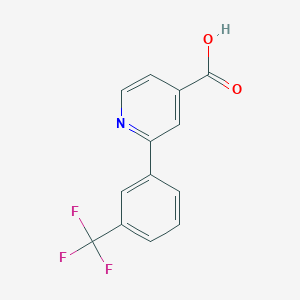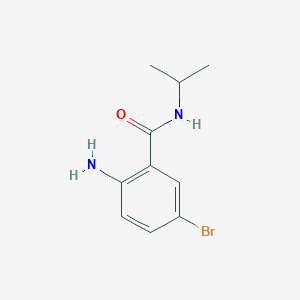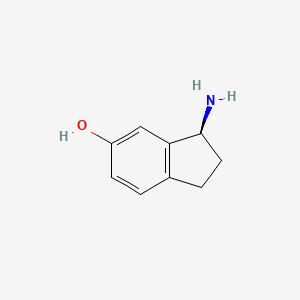
2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide
Overview
Description
2-Bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide is a chemical compound with the molecular formula C9H6BrF4NO . It has an average mass of 300.048 Da and a mono-isotopic mass of 298.956879 Da .
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide consists of a bromine atom (Br), a nitrogen atom (N), an oxygen atom (O), and multiple carbon ©, hydrogen (H), and fluorine (F) atoms .
Scientific Research Applications
Crystal Structures
- The crystal structures of compounds related to 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide, such as 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-benzylimidazolium bromides, have been studied, revealing interactions like C─Br⋯Br− halogen bonding and π–π stacking, contributing to an understanding of molecular interactions in these compounds (Althagbi, Evans, & Saunders, 2018).
Molecular Synthesis and Structure Analysis
- 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide has been synthesized and analyzed for its molecular structure, providing insights into the design of fluorescent initiators for polymerizations (Kulai & Mallet-Ladeira, 2016).
Antimicrobial Properties
- Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment, similar to 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide, have been explored for their antibacterial and antifungal properties, highlighting potential applications in medical research (Baranovskyi et al., 2018).
Mutagenic Effect Studies
- Research on the mutagenic effect of chiral or racemic 2-bromo-propanamides, including structures similar to 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide, offers insights into their biological interactions, particularly in bacterial systems (Dolzani et al., 1992).
Organic Synthesis and Reaction Studies
- Studies have been conducted on reactions and stability of compounds related to 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide, like 2-bromo-3,4,5,6-tetrafluorophenyllithium, which are crucial for understanding the behavior of these compounds in organic synthesis (Tamborski & Soloski, 1967).
Photocleavage Reactions
- The photocleavage reactions of monothioimides, closely related to the 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide structure, have been studied, providing valuable information on their potential use in photochemical applications (Fu, Scheffer, & Trotter, 1998).
properties
IUPAC Name |
2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF4NO/c1-3(10)9(16)15-8-6(13)4(11)2-5(12)7(8)14/h2-3H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEFKRYFJCUSNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=CC(=C1F)F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



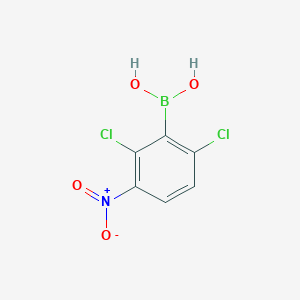
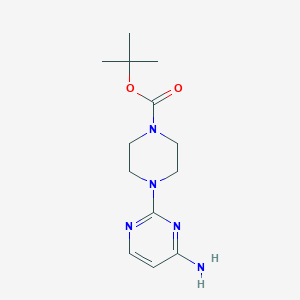
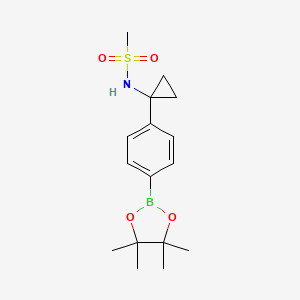
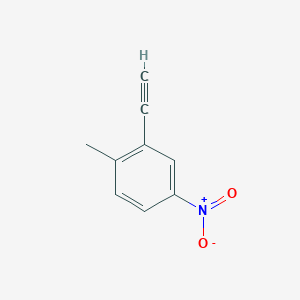
![Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane](/img/structure/B1393164.png)
![tert-Butyl 4-[(2-amino-5-methylphenyl)amino]-piperidine-1-carboxylate](/img/structure/B1393168.png)
![1-{2-[(tert-Butoxy)carbonyl]phenyl}-5-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B1393169.png)
